molecular formula C13H7ClFN3O2 B12611963 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione CAS No. 918961-28-1

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione

Cat. No.: B12611963
CAS No.: 918961-28-1
M. Wt: 291.66 g/mol
InChI Key: MRXFSCPSMGCKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 6-chloroindazole, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Fluoroanilino Substitution: The amino group is then reacted with 3-fluoroaniline under appropriate conditions to form the fluoroanilino derivative.

    Oxidation: Finally, the compound undergoes oxidation to introduce the dione structure at the 4th and 7th positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dione structure.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione can be compared with other indazole derivatives, such as:

  • 5-chloro-1H-indazole-4,7-dione
  • 6-fluoro-5-(3-chloroanilino)-1H-indazole-4,7-dione
  • 5-(3-fluoroanilino)-1H-indazole-4,7-dione

These compounds share similar structures but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities

Biological Activity

6-Chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is a synthetic compound belonging to the class of indazole derivatives. Its unique structure, characterized by a chloro group at the 6-position, a fluoroaniline moiety at the 5-position, and dione functional groups at positions 4 and 7, contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H7ClFN3O2
  • Molecular Weight : Approximately 291.66 g/mol
  • Structural Features : The compound features an indazole core, which enhances its reactivity and interactions with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its interactions with specific enzymes can influence cellular signaling pathways critical in disease processes such as cancer and inflammation.
  • Receptor Modulation : It may act as a receptor modulator, impacting receptor functions that are pivotal in various physiological responses .

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Study Focus Findings
Anticancer Activity The compound demonstrated efficacy in inhibiting tumor cell proliferation in vitro, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects In preclinical models, it exhibited significant anti-inflammatory properties by reducing markers associated with inflammation .
Kinase Inhibition Assays revealed that it may selectively inhibit certain kinases involved in cell signaling pathways related to cancer progression .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival .
  • Inflammatory Models : In animal models of inflammation induced by complete Freund’s adjuvant (CFA), the compound effectively reduced mechanical hyperalgesia, indicating its potential for treating inflammatory pain conditions .
  • Kinase Activity : High-throughput screening identified the compound as a selective inhibitor of certain kinases involved in oncogenic signaling. Docking studies suggested stable binding interactions with the target enzymes, supporting its role as a therapeutic agent .

Comparative Analysis with Similar Compounds

The structure-activity relationship (SAR) of this compound compared to similar compounds reveals insights into its unique properties:

Compound Name Molecular Formula Key Features
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dioneC13H7ClFN3O2Different aniline substitution affecting reactivity
6-Bromo-5-(3-fluoroanilino)-1H-indazole-4,7-dioneC13H7BrFN3O2Bromine instead of chlorine influencing properties
5-(2-Fluorophenyl)-1H-indazole-4,7-dioneC12H8FN2O2Lacks chlorine but retains dione functionality

Properties

CAS No.

918961-28-1

Molecular Formula

C13H7ClFN3O2

Molecular Weight

291.66 g/mol

IUPAC Name

6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione

InChI

InChI=1S/C13H7ClFN3O2/c14-9-11(17-7-3-1-2-6(15)4-7)12(19)8-5-16-18-10(8)13(9)20/h1-5,17H,(H,16,18)

InChI Key

MRXFSCPSMGCKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.